molecular formula C16H15ClN2O4 B2791829 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone CAS No. 939888-40-1

3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone

Cat. No.: B2791829
CAS No.: 939888-40-1
M. Wt: 334.76
InChI Key: MWQDAKJFIKCDOO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone is an organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Halogenation: Introduction of the chloro group.

    Methoxylation: Introduction of the methoxy group.

    Coupling Reaction: Formation of the propanone backbone through a coupling reaction between the aromatic rings.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic steps for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-hydroxyphenyl)-1-propanone

Uniqueness

The unique combination of chloro, methoxy, and nitro groups in 3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone may confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-23-16-7-4-12(17)10-14(16)18-9-8-15(20)11-2-5-13(6-3-11)19(21)22/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQDAKJFIKCDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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